molecular formula C6H10BrN3 B595652 3-Bromo-5-isobutyl-1H-1,2,4-triazole CAS No. 141831-73-4

3-Bromo-5-isobutyl-1H-1,2,4-triazole

Cat. No.: B595652
CAS No.: 141831-73-4
M. Wt: 204.071
InChI Key: RJITVBCZEZOLIH-UHFFFAOYSA-N
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Description

3-Bromo-5-isobutyl-1H-1,2,4-triazole is a brominated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged scaffold in pharmacology, renowned for its ability to interact with diverse biological targets . The bromine substituent at the 3-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . The isobutyl side chain contributes to the molecule's lipophilicity, which can be critical for optimizing cell membrane permeability and pharmacokinetic properties in lead compound optimization . Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, underpinning their value in developing new therapeutic agents . Research has shown that 1,2,4-triazole-based compounds can exhibit potent anticancer effects by inhibiting key cancer-related enzymes such as kinases, and modulating apoptotic pathways . Furthermore, this heterocyclic system is a key structural component in numerous other bioactive molecules, including antimicrobial, antifungal, and anti-inflammatory agents . As such, this compound serves as a critical intermediate for synthesizing novel compounds for high-throughput screening and the development of potential treatments for conditions including cancer and infectious diseases .

Properties

IUPAC Name

3-bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source PubChem
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InChI

InChI=1S/C6H10BrN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJITVBCZEZOLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670521
Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
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Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

141831-73-4
Record name 5-Bromo-3-(2-methylpropyl)-1H-1,2,4-triazole
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Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
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Record name 3-Bromo-5-isobutyl-1H-1,2,4-triazole
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Synthetic Methodologies and Strategic Route Design for 3 Bromo 5 Isobutyl 1h 1,2,4 Triazole

Retrosynthetic Analysis of the 3-Bromo-5-isobutyl-1H-1,2,4-triazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The primary disconnection points for this compound involve the bonds forming the triazole ring and the carbon-substituent bonds. The most logical disconnections are at the C-N and N-N bonds of the triazole ring, leading to several potential synthetic strategies.

One common approach is to disconnect the triazole ring into a hydrazine-derived component and a component that provides the remaining carbon and nitrogen atoms. For instance, a disconnection across the N1-C5 and N2-C3 bonds suggests a reaction between a hydrazine (B178648) derivative and a molecule containing a C-N-C unit.

Another key disconnection is at the C3-Br bond and the C5-isobutyl bond. These substituents can either be introduced onto a pre-formed 1,2,4-triazole (B32235) ring or be present in the precursors before the ring formation. The choice between these strategies depends on the compatibility of the functional groups with the reaction conditions for ring synthesis and substituent introduction.

Based on the disconnection points, several precursor designs can be envisioned. A common strategy for synthesizing 1,2,4-triazoles involves the cyclization of amidrazones or the reaction of hydrazides with various reagents.

For this compound, a plausible set of precursors could include:

Isobutyl-substituted precursors: Starting with isovaleric acid or its derivatives (e.g., isovaleryl chloride or isovaleryl hydrazide) would incorporate the isobutyl group from the beginning.

Bromine-containing precursors: A precursor containing a bromine atom, such as a bromo-substituted amidine or imidate, could be used. However, the reactivity of the bromine atom must be considered during the cyclization step.

Simpler, non-substituted triazole precursors: Synthesizing 3-isobutyl-1H-1,2,4-triazole first, followed by bromination, is a viable alternative. Similarly, one could start with a commercially available bromo-1,2,4-triazole and introduce the isobutyl group, although this is often more challenging.

The accessibility of these precursors is a critical factor. Isovaleric acid and its derivatives are readily available. Various brominating agents are also common laboratory reagents. Therefore, a route starting from an isobutyl-containing precursor followed by bromination is often a practical choice.

Classical and Modern Approaches for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods available.

Cycloaddition reactions offer a powerful tool for the construction of heterocyclic rings.

Einhorn–Brunner Reaction: This reaction involves the condensation of a hydrazide with a diacylamine. While a classic method, it may require harsh conditions.

Pellizzari Reaction: This method involves the reaction of a hydrazide with an amide. It is a fundamental method for synthesizing 1,2,4-triazoles.

[3+2] Cycloaddition Reactions: Modern approaches often utilize [3+2] cycloaddition reactions. For instance, the reaction of nitriles with hydrazonoyl chlorides, generated in situ, can lead to multi-substituted 1,2,4-triazoles. rsc.org Another example involves the reaction of aryl diazonium salts with isocyanides, which can be catalyzed by copper or silver to yield different regioisomers of disubstituted 1,2,4-triazoles. frontiersin.orgnih.gov These methods often offer high regioselectivity and functional group tolerance.

Condensation and subsequent cyclization reactions are the most common and versatile methods for 1,2,4-triazole synthesis.

A widely used method involves the reaction of an acid hydrazide with an appropriate orthoester or formamide (B127407). For the synthesis of a 5-isobutyl-1,2,4-triazole precursor, isovaleryl hydrazide could be reacted with formamide or triethyl orthoformate.

Another prevalent strategy is the reaction of amidrazones with various one-carbon electrophiles. For example, an isobutyl-substituted amidrazone can be cyclized with formic acid or its derivatives.

Modern variations of these protocols often employ microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org Metal-catalyzed reactions, such as copper-catalyzed oxidative cyclization of amidines, have also been developed to provide efficient access to 1,2,4-triazoles. isres.org

Introduction of Bromo and Isobutyl Substituents

The timing of the introduction of the bromo and isobutyl substituents is a key strategic decision.

Introduction of the Isobutyl Group: As mentioned earlier, incorporating the isobutyl group from the start is often the most straightforward approach. This is typically achieved by using isovaleric acid or its derivatives as the starting material. For example, the reaction of isovaleric acid with hydrazine hydrate (B1144303) would yield isovaleryl hydrazide, a key intermediate.

Introduction of the Bromo Group: The bromine atom is usually introduced onto the pre-formed 1,2,4-triazole ring via electrophilic substitution. The C3 position of a 5-isobutyl-1H-1,2,4-triazole is susceptible to halogenation. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions need to be carefully controlled to avoid over-bromination or side reactions.

Alternatively, a bromo-substituted precursor could be used, but this might complicate the ring-forming reaction. For instance, starting with a bromo-substituted imidate could lead to the desired product, but the stability and reactivity of such a precursor would need to be carefully considered.

A general synthetic route could therefore involve:

Synthesis of isovaleryl hydrazide from isovaleric acid.

Reaction of isovaleryl hydrazide with formamide or a similar one-carbon synthon to form 3-isobutyl-1H-1,2,4-triazole.

Bromination of 3-isobutyl-1H-1,2,4-triazole at the C5 position to yield the final product, this compound.

Regioselective Bromination Strategies of the Triazole Ring

The introduction of a bromine atom onto the 1,2,4-triazole ring, specifically at the C3 position, is a critical transformation that requires careful control to ensure regioselectivity. The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient, making them generally resistant to electrophilic substitution. chemicalbook.com However, under forceful conditions, direct bromination can be achieved.

A common and effective method for the bromination of such heterocyclic systems is the use of N-bromosuccinimide (NBS). mdpi.com In a representative procedure for an analogous 1-aryl-1H- mdpi.comisres.orgfrontiersin.orgtriazole, the triazole is treated with NBS in a solvent like carbon tetrachloride (CCl₄), often with a catalytic amount of a radical initiator such as benzoyl peroxide. nih.gov The mixture is typically heated to reflux for several hours to facilitate the reaction. nih.gov

The primary challenge in this step is achieving regioselectivity. The 1,2,4-triazole ring has two carbon atoms (C3 and C5) and potentially multiple nitrogen atoms that could be brominated. Since the C5 position is already occupied by the isobutyl group, the main competition is between bromination at C3 and N-bromination. The choice of reaction conditions and brominating agent is crucial to favor substitution on the desired carbon atom. For instance, the chemoselective bromination at the 5-position (or 3-position depending on tautomerism and substitution) of a 1,2,4-triazole ring has been successfully attributed using NBS. nih.gov

Incorporation of the Isobutyl Moiety

The foundational step in the synthesis is the construction of the 1,2,4-triazole ring with the isobutyl group correctly positioned at C5. A robust and well-established method for this is the Pellizzari reaction or related cyclocondensation strategies, which involve the reaction of an acyl hydrazide with a suitable one-carbon synthon. scispace.comresearchgate.net

A logical and efficient starting material for this process is isovaleryl hydrazide (3-methylbutanehydrazide). This precursor contains the required isobutyl moiety and can be synthesized from isovaleric acid. The synthesis of the 1,2,4-triazole ring can then be achieved by reacting isovaleryl hydrazide with formamide, which serves as the source for the remaining carbon and nitrogen atoms of the ring. scispace.comorganic-chemistry.org This reaction is typically performed at high temperatures (e.g., 170°C) and often without the need for a catalyst, driving the cyclodehydration to form 5-isobutyl-1H-1,2,4-triazole. chemicalbook.com This approach directly and unambiguously installs the isobutyl group at the C5 position of the triazole core before the final bromination step.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale with high purity depends on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Control

Temperature and solvent choice are critical for both the cyclization and bromination steps. The cyclization of acyl hydrazides with amides to form 1,2,4-triazoles is often conducted at high temperatures, sometimes under solvent-free conditions or using a high-boiling solvent to facilitate the reaction. scispace.com

For the subsequent bromination step, solvent choice is key to controlling reactivity and selectivity. Non-polar solvents are often preferred for reactions involving NBS. As shown in the table below, which summarizes conditions for analogous brominations, carbon tetrachloride is a common choice. Temperature control is also vital; reactions are often initiated at a lower temperature before being heated to reflux to ensure controlled initiation and completion. nih.gov

Table 1: Solvent and Temperature in a Representative Bromination of a 1,2,4-Triazole Derivative nih.gov

ReactantBrominating AgentCatalystSolventTemperature
1-Aryl-1H- mdpi.comisres.orgfrontiersin.orgtriazoleNBSBenzoyl PeroxideCCl₄Reflux
1-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazoleNBSBenzoyl PeroxideCCl₄Reflux

Catalyst Selection and Ligand Design

While many traditional 1,2,4-triazole syntheses are thermally driven and catalyst-free, modern methods often employ catalysts to improve efficiency and mildness. scispace.comorganic-chemistry.org For instance, the activation of an amide with reagents like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O) can facilitate the subsequent reaction with a hydrazide under milder conditions than high-temperature fusion. google.comorganic-chemistry.org Some oxidative cyclizations leading to 1,2,4-triazoles utilize copper catalysts in the presence of an oxidant like O₂. organic-chemistry.org

For the bromination step, the reaction is often not catalytic in the traditional sense but relies on a radical initiator to start the chain reaction with NBS. Benzoyl peroxide is a standard choice for this purpose. nih.gov Ligand design is generally not a primary consideration for these specific transformations but becomes relevant in more complex, metal-catalyzed cross-coupling reactions that might be performed on the bromo-triazole product.

Table 2: Catalytic Systems for Analogous 1,2,4-Triazole Syntheses

Reaction TypeCatalyst/Activating AgentBase/OxidantTypical SubstratesReference
Amide-Hydrazide CondensationPOCl₃-Disubstituted Amide, Hydrazide google.com
Oxidative C-H FunctionalizationCopper catalystK₃PO₄, O₂Amidines, Trialkylamines organic-chemistry.org
One-Pot Amide-Hydrazide CondensationTriflic Anhydride (Tf₂O)-Secondary Amides, Hydrazides organic-chemistry.org
Cascade Addition-Oxidative CyclizationPhen-MCM-41-CuBrAirNitriles, Amidines frontiersin.orgorganic-chemistry.org

High-Yielding and Scalable Synthesis Protocols

For industrial or large-scale laboratory synthesis, efficiency, and scalability are paramount. A high-yielding protocol for this compound would likely involve a streamlined, two-step process with minimal purification of intermediates.

One scalable approach involves the one-pot synthesis of a 3,5-disubstituted 1,2,4-triazole from an amidine and a hydrazine, which can offer high yields under mild conditions. organic-chemistry.org Applying this logic, one could envision a process where isovaleryl hydrazide is reacted with an activated formamide derivative to produce 5-isobutyl-1H-1,2,4-triazole. If the product crystallizes upon cooling, it could be isolated by simple filtration, avoiding chromatography. This high-purity intermediate would then be subjected to the optimized bromination conditions. Microwave-assisted synthesis is another modern technique that can significantly shorten reaction times and improve yields for triazole formation. organic-chemistry.org A protocol that avoids chromatographic purification and minimizes the number of separate operations is inherently more scalable and cost-effective. organic-chemistry.org

Mechanistic Insights into Synthetic Pathways

The formation of the 5-isobutyl-1,2,4-triazole ring via the Pellizzari reaction provides a clear example of a cyclocondensation mechanism. researchgate.net The process is believed to initiate with the nucleophilic attack of the primary amine of isovaleryl hydrazide onto the carbonyl carbon of formamide. This is followed by the elimination of water to form an N-acyl amidrazone intermediate. The final step is an intramolecular cyclization, where the secondary hydrazide nitrogen attacks the imine carbon, followed by another dehydration step (aromatization) to yield the stable 1,2,4-triazole ring. scispace.comorganic-chemistry.org

The subsequent bromination with NBS in the presence of a radical initiator like benzoyl peroxide proceeds via a free-radical mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the C3 position of the triazole ring, creating a triazolyl radical. This radical then reacts with another molecule of NBS to form the C-Br bond and regenerate a bromine radical, thus propagating the chain reaction until the starting material is consumed.

Elucidation of Reaction Intermediates

The synthesis of this compound can be strategically approached through the formation of a 5-isobutyl-1H-1,2,4-triazole precursor, followed by a regioselective bromination. The elucidation of reaction intermediates is critical for understanding the reaction mechanism and optimizing synthetic outcomes. While specific studies on the intermediates in the synthesis of this exact molecule are not extensively documented, the reaction pathways can be inferred from well-established mechanisms for the formation of the 1,2,4-triazole ring and its subsequent bromination.

A plausible synthetic route commences with the condensation of isovaleric acid (3-methylbutanoic acid) and aminoguanidine (B1677879). This reaction is a variation of the Pellizzari reaction, which involves the condensation of a carboxylic acid with an acyl hydrazide. wikipedia.orgdrugfuture.com In this case, aminoguanidine serves as the hydrazine equivalent. The reaction likely proceeds through several key intermediates.

Initially, the carboxylic acid (isovaleric acid) is activated, often by conversion to an acyl chloride or through the use of a coupling agent, to facilitate nucleophilic attack by the amino group of aminoguanidine. This forms an N-acylaminoguanidine intermediate. Subsequent intramolecular cyclization, driven by heat or acid/base catalysis, leads to the formation of a dihydro-1,2,4-triazole intermediate. Dehydration of this intermediate then yields the aromatic 5-isobutyl-1H-1,2,4-triazol-3-amine. mdpi.com

Alternatively, the Einhorn-Brunner reaction provides another pathway where a diacylamine reacts with a hydrazine. wikipedia.orgimist.madrugfuture.com In the context of our target molecule, a related approach would involve the reaction of an N-acyl derivative of isovaleramide (B1672630) with a hydrazine source.

A key intermediate in many 1,2,4-triazole syntheses is the amidrazone. nih.gov The reaction of isovaleronitrile (B1219994) with hydrazine would form the corresponding amidrazone. Subsequent reaction with a one-carbon synthon, such as formic acid or orthoformate, would lead to the formation of the 5-isobutyl-1H-1,2,4-triazole ring. orgsyn.org The mechanism involves the formation of a formyl-amidrazone intermediate which then undergoes cyclization and dehydration.

Once the 3-amino-5-isobutyl-1H-1,2,4-triazole precursor is synthesized, the next key step is bromination. A common method for introducing a bromine atom onto a heterocyclic ring at a position adjacent to an amino group is the Sandmeyer-type reaction. organic-chemistry.org This involves the diazotization of the 3-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid) to form a diazonium salt intermediate. This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom. The intermediate in this step is the 5-isobutyl-1H-1,2,4-triazol-3-yl diazonium salt.

Direct bromination of the 5-isobutyl-1H-1,2,4-triazole ring is another possibility. Electrophilic bromination of 1,2,4-triazoles can be achieved using reagents like N-bromosuccinimide (NBS). arkat-usa.org The reaction proceeds via an electrophilic attack of the bromonium ion (Br+) on the electron-rich triazole ring. The position of bromination is directed by the existing substituents. The isobutyl group at position 5 would direct the incoming electrophile to the adjacent carbon at position 3. The intermediate in this case would be a sigma complex, also known as an arenium ion, where the bromine atom is attached to the C3 position and the positive charge is delocalized across the triazole ring. Subsequent deprotonation restores the aromaticity of the triazole ring, yielding the final product.

Table 1: Plausible Intermediates in the Synthesis of this compound

Synthetic StepPrecursorsKey IntermediateSubsequent Transformation
Triazole Ring Formation (Pellizzari-type) Isovaleric acid, AminoguanidineN-IsovalerylaminoguanidineIntramolecular cyclization and dehydration
Triazole Ring Formation (from Amidrazone) Isovaleronitrile, Hydrazine, Formic acidIsovaleramidrazoneCondensation with formic acid, cyclization, and dehydration
Bromination (Sandmeyer-type) 3-Amino-5-isobutyl-1H-1,2,4-triazole, NaNO₂, HBr5-Isobutyl-1H-1,2,4-triazol-3-yl diazonium saltDecomposition with CuBr
Bromination (Electrophilic) 5-Isobutyl-1H-1,2,4-triazole, NBSSigma complex (Arenium ion)Deprotonation

Transition State Analysis in Key Synthetic Steps

1,2,4-Triazole Ring Formation:

In the Pellizzari reaction, the key cyclization step involves the intramolecular nucleophilic attack of a nitrogen atom of the hydrazide moiety onto the carbonyl carbon of the amide group. wikipedia.orgyoutube.com The transition state for this step would be a highly ordered, cyclic structure where the new N-C bond is partially formed. The geometry of this transition state would involve a five-membered ring arrangement. The energy of this transition state is influenced by steric hindrance from the substituents and the electronic nature of the reacting groups. The isobutyl group, being sterically bulky, might slightly increase the activation energy for this cyclization compared to smaller alkyl groups.

For syntheses proceeding via a [3+2] cycloaddition, such as the reaction of a nitrile imine with a nitrile, the transition state is a concerted or nearly concerted pericyclic process. mdpi.com The geometry of the transition state involves the simultaneous formation of two new sigma bonds between the termini of the 1,3-dipole (nitrile imine) and the dipolarophile (nitrile). The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.

Bromination Step:

In the case of electrophilic bromination using NBS, the rate-determining step is typically the formation of the sigma complex intermediate. The transition state leading to this intermediate involves the approach of the electrophilic bromine to the triazole ring. This transition state would feature a partial bond between the C3 carbon and the bromine atom, with the positive charge beginning to delocalize onto the triazole ring. The stability of this transition state, and thus the reaction rate, is influenced by the ability of the ring and its substituents to stabilize the developing positive charge. The nitrogen atoms in the triazole ring play a crucial role in delocalizing this charge through resonance.

For the Sandmeyer reaction, the decomposition of the diazonium salt is the critical step. The transition state for this step is thought to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. organic-chemistry.org This is followed by the reaction of the aryl radical with the bromide ion, often coordinated to the copper center. The transition state for the initial electron transfer would involve an interaction between the diazonium group and the copper catalyst.

Table 2: Hypothetical Transition State Characteristics

Key Synthetic StepNature of Transition StateInfluencing Factors
Intramolecular Cyclization (Pellizzari-type) Cyclic, five-membered ring structure with partial N-C bond formation.Steric hindrance from the isobutyl group, electronic effects of substituents, solvent polarity.
[3+2] Cycloaddition Concerted or near-concerted pericyclic transition state.Frontier molecular orbital energies and coefficients of the dipole and dipolarophile, steric interactions.
Electrophilic Bromination Partial bond formation between C3 and bromine, with developing positive charge on the triazole ring.Electron-donating/withdrawing nature of substituents, stability of the resulting sigma complex.
Sandmeyer Diazonium Decomposition Electron transfer from Cu(I) to the diazonium salt.Stability of the diazonium salt, redox potential of the copper catalyst, solvent.

Chemical Reactivity and Advanced Transformations of 3 Bromo 5 Isobutyl 1h 1,2,4 Triazole

Reactions Involving the Bromine Substituent

The carbon-bromine bond at the C3 position of the triazole ring is the principal site for transformations aimed at molecular diversification. The electron-deficient nature of the 1,2,4-triazole (B32235) ring significantly influences the reactivity of this bond, making it amenable to a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Triazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. The 1,2,4-triazole ring is inherently electron-poor, which facilitates the attack of nucleophiles at the carbon atom bearing the bromine leaving group. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the ring must contain an activating group (in this case, the triazole ring itself) and a good leaving group (the bromide ion). libretexts.org The reaction is typically promoted by strong nucleophiles. A range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide, leading to the formation of diverse 3-substituted-5-isobutyl-1H-1,2,4-triazoles.

Table 1: Representative SNAr Reactions on Bromo-Substituted Heterocycles

EntryBromo-HeterocycleNucleophileConditionsProductYield (%)
13-Bromo-1,2,4-triazole derivativeSodium MethoxideMeOH, reflux3-Methoxy-1,2,4-triazole derivativeHigh
23-Bromo-1,2,4-triazole derivativeSodium ThiophenoxideDMF, 80 °C3-(Phenylthio)-1,2,4-triazole derivativeGood
35-Bromo-1-methyl-1H-imidazolePiperidine150 °C, sealed tube5-(Piperidin-1-yl)-1-methyl-1H-imidazole85%
43-Bromo-5-phenyl-1,2,4-oxadiazoleMorpholineDioxane, 100 °C3-(Morpholino)-5-phenyl-1,2,4-oxadiazole92%

This table presents generalized and representative data for analogous systems to illustrate the potential reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. The bromine atom on the 3-Bromo-5-isobutyl-1H-1,2,4-triazole serves as an excellent handle for these transformations. The general reactivity trend for halides in these reactions is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnrochemistry.com This reaction is widely used to form biaryl or vinyl-aryl structures. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nrochemistry.comlibretexts.org For this compound, this reaction would allow for the introduction of a wide variety of aryl or vinyl substituents at the C3 position.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryAryl BromideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
13-Bromoindazole5-Indole boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10095
24-BromopyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10086
33-Bromo-5-chloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane80Good
45-Bromoisoxazole derivative4-Fluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄1,4-Dioxane8096

This table presents data for analogous systems to illustrate the potential reactivity. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgyoutube.com This method would enable the synthesis of 3-alkynyl-5-isobutyl-1H-1,2,4-triazoles, which are valuable intermediates for further synthetic manipulations.

Table 3: Example Conditions for Sonogashira Coupling of Bromo-Heterocycles

EntryAryl BromideAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
11-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95 (iodo pos.)
23-Bromo-1-methyl-indazolePhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃DMF11085
35-Bromoindole derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF10078

This table presents data for analogous systems to illustrate the potential reactivity. wikipedia.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org A significant challenge with less reactive aryl bromides in Heck reactions can be a competing reductive debromination pathway. nih.govbeilstein-journals.org Careful optimization of reaction conditions, including catalyst, ligand, base, and additives like tetrabutylammonium bromide (TBAB), is often necessary to favor the desired coupling product. nih.govbeilstein-journals.org

Table 4: Example Conditions for Heck Reaction of Bromo-Heterocycles

EntryBromo-HeterocycleAlkeneCatalyst / LigandBaseSolvent / ConditionsYield (%)
13-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEABall-milling, 800 rpm82
23-Bromo-2-methoxy-1,4-naphthoquinone4-Vinyl-1H-1,2,3-triazolePd(OAc)₂ / PPh₃K₂CO₃Toluene/DMF88
34-BromoisoquinolineStyrenePd(OAc)₂NaOAcDMF140 °C

This table presents data for analogous systems to illustrate the potential reactivity. nih.govcore.ac.uk

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

In the context of this compound, the DoM strategy does not directly involve the bromine substituent. Instead, the triazole ring itself, or a group installed at the N1 position, would act as the DMG. DoM would therefore be used to functionalize a different position on the molecule, not to replace the bromine.

A more relevant transformation for functionalizing the C3 position via an organometallic intermediate is the lithium-halogen exchange . wikipedia.org This reaction is typically very fast, kinetically controlled, and involves treating the aryl bromide with an alkyllithium reagent (commonly n-BuLi or t-BuLi) at low temperatures. harvard.edu This exchange generates a 3-lithio-1,2,4-triazole species, which can then react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C3 position. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Reductive Debromination Pathways

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This can be a desired transformation to access the parent 5-isobutyl-1H-1,2,4-triazole, or it can occur as an undesirable side reaction during other transformations, such as Heck couplings. nih.govorganic-chemistry.org

Intentional debromination is often achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org Other methods include using hydride reagents or photoredox catalysis with a hydrogen atom source like tris(trimethylsilyl)silane (TTMSS). acs.orgacs.org The selective reduction of a bromide in the presence of other functional groups is often feasible under neutral hydrogenation conditions. organic-chemistry.org

Table 5: Selected Methods for Reductive Debromination of Aryl Bromides

EntrySubstrateReagents and ConditionsResult
14-Bromo-2-nitrobenzoic acid10% Pd/C, H₂ (50 psi), EtOAc, RTDebrominated product (92% yield)
21-Bromo-4-phenoxybenzene[Ir(ppy)₂(dtbbpy)]PF₆, TTMSS, DIPEA, visible light, RTDebrominated product (98% conversion)
34-BromoacetophenonePd[P(t-Bu)₃]₂, NaBH₄, Et₃N, H₂O, RTDebrominated product (>98% conversion)

This table presents data for analogous systems to illustrate the potential reactivity. organic-chemistry.orgacs.orgnih.gov

Reactivity at the 1H-Position of the Triazole Ring

The N-H proton of the 1,2,4-triazole ring is acidic and can be readily removed by a base, allowing for functionalization at the nitrogen atoms. The alkylation or acylation of unsymmetrically substituted 1,2,4-triazoles can lead to a mixture of regioisomers (N1, N2, or N4 substituted products), making regioselectivity a key challenge.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the reaction of the triazole anion with an electrophile, such as an alkyl halide. The ratio of N1 to N2/N4 isomers can be influenced by factors like the choice of base, solvent, counter-ion, and the nature of the alkylating agent. researchgate.net For instance, the use of DBU as a base in THF for the alkylation of 1,2,4-triazole often favors the N1-substituted product. researchgate.net

N-Acylation is achieved using acylating agents like acid chlorides or anhydrides. Similar to alkylation, regioselectivity is a primary consideration. Microwave-assisted procedures have been developed to facilitate N-acylation reactions, often providing products in good yields and short reaction times. researchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of specific isomers.

Table 6: Regioselectivity in the Alkylation of Substituted Triazoles

EntryTriazoleReagentBase / SolventMajor Product
11,2,4-Triazole4-Nitrobenzyl bromideDBU / THF1-Alkyl isomer (~90%)
23-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole1,3-DibromopropaneK₂CO₃ / AcetoneN2-Alkylated isomer
34-Trifluoromethyl-5-phenyl-1H-1,2,3-triazoleBenzyl bromideNa₂CO₃ / DMFN2-Alkylated isomer (>83%)

This table presents data for analogous systems to illustrate the principles of regioselectivity. researchgate.netresearchgate.netnih.gov

Proton-Exchange Dynamics and Tautomerism

The 1,2,4-triazole ring is known for its tendency to exhibit prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. researchgate.net For this compound, two principal tautomeric forms are conceivable: the 1H- and 4H-tautomers. The position of the annular proton can significantly influence the electronic properties and, consequently, the reactivity of the triazole ring.

TautomerPredicted Relative StabilityKey Influencing Factors
1H-3-bromo-5-isobutyl-1,2,4-triazoleGenerally more stableElectronic effects of substituents, solvent polarity, potential for intermolecular hydrogen bonding.
4H-3-bromo-5-isobutyl-1,2,4-triazoleGenerally less stableSteric hindrance from the isobutyl group may destabilize this form.

Transformations Involving the Isobutyl Group

The isobutyl group, while often considered a simple alkyl substituent, offers opportunities for selective chemical transformations that can introduce further complexity and functionality into the molecule.

Oxidation and Reduction Reactions

The isobutyl group is generally resistant to mild oxidation and reduction conditions. However, under more forcing conditions, it can undergo transformation. Strong oxidizing agents could potentially lead to the oxidation of the methylene or methine C-H bonds, although such reactions would likely lack selectivity and could also affect the triazole ring.

Conversely, while the isobutyl group itself is not reducible, its presence can influence the reduction of other parts of the molecule. For instance, the steric bulk of the isobutyl group might direct the approach of a reducing agent to a specific face of the molecule in a stereoselective reduction of a nearby functional group.

Functionalization of Aliphatic C-H Bonds

Direct functionalization of aliphatic C-H bonds is a rapidly advancing area of synthetic chemistry. researchgate.net While no specific examples for this compound are reported, the isobutyl group possesses primary, secondary, and tertiary C-H bonds, each with different reactivities. Modern catalytic systems, often involving transition metals, could potentially enable the selective introduction of functional groups at these positions. mdpi.comnih.gov

For example, regioselective C-H arylation could be envisioned, which would allow for the synthesis of complex aryl-substituted 1,2,4-triazoles. researchgate.net The electronic character of the C-H bonds within the isobutyl group, in conjunction with the directing effects of the triazole ring, would be critical in determining the outcome of such reactions.

Exploration of Novel Reaction Manifolds

The unique structural features of this compound make it a candidate for a variety of modern synthetic transformations.

Click-Type Reactions and Post-Synthetic Modification

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The 1,2,4-triazole core is a well-known participant in such reactions. While the bromo- and isobutyl-substituted triazole itself is not a direct precursor for the most common azide-alkyne cycloaddition, it can be a valuable scaffold for post-synthetic modifications. rsc.org

For instance, the bromine atom at the 3-position can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to introduce a variety of functional groups. These functionalized triazoles could then participate in subsequent click-type reactions.

Reaction TypePotential ApplicationExpected Outcome
Nucleophilic Aromatic SubstitutionIntroduction of azides, thiols, or amines.Functionalized triazoles ready for further elaboration.
Suzuki or Stille CouplingFormation of C-C bonds with aryl or vinyl groups.Increased molecular complexity and diversity.

Rearrangement Reactions and Ring Transformations

The 1,2,4-triazole ring can undergo rearrangement reactions under specific conditions, often promoted by heat or light. While such reactions are not extensively documented for this specific substitution pattern, related heterocyclic systems are known to undergo ring-opening and ring-closing cascades, leading to the formation of new heterocyclic structures.

Furthermore, the bromine atom can facilitate certain rearrangement pathways. For example, a bromine-lithium exchange reaction could generate a reactive intermediate that might undergo a subsequent rearrangement. rsc.org The isobutyl group would likely play a significant role in directing the regioselectivity of such transformations due to its steric influence.

Unconventional C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the modification of complex molecules in a more efficient manner. For a molecule such as this compound, unconventional C-H activation presents intriguing possibilities for late-stage functionalization, allowing for the introduction of molecular diversity without the need for de novo synthesis. The primary sites for potential C-H activation on this molecule are the isobutyl group and the C-H bond of the triazole ring, should it exist in a tautomeric form where the N1 position is substituted.

Research into the C-H activation of 1,2,4-triazoles has demonstrated that the electronic properties of the ring and its substituents play a crucial role in determining the regioselectivity of such transformations. While direct C-H functionalization of this compound has not been extensively reported, analogous studies on related heterocyclic systems provide valuable insights into its potential reactivity. The presence of the isobutyl group offers multiple C-H bonds (primary, secondary, and tertiary) that could be targeted, while the triazole ring itself possesses a C-H bond that could be activated under specific catalytic conditions.

The 1,2,4-triazole nucleus can act as a directing group in C-H activation reactions, guiding the functionalization to a specific position. The nitrogen atoms in the triazole ring can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds. The electronic nature of the substituents—the electron-withdrawing bromo group and the electron-donating isobutyl group—would likely influence the reactivity of the triazole ring and the adjacent C-H bonds. For instance, the bromine atom could potentially be used as a removable substituent to control the regioselectivity of alkylation or other functionalization reactions on the triazole core.

Late-stage functionalization of alkyl-substituted heterocycles is a growing area of research, with various catalytic systems being developed to achieve high selectivity. Radical-mediated processes, often initiated by photoredox catalysis, have shown promise for the functionalization of unactivated aliphatic C-H bonds. Such an approach could potentially be applied to the isobutyl group of this compound to introduce new functional groups at the terminal or internal positions.

Below is a table summarizing potential C-H activation strategies applicable to this compound based on analogous systems.

Potential C-H Activation Site Catalytic System Potential Transformation Key Considerations
Isobutyl Group (tertiary C-H)Photoredox Catalysis with a Hydrogen Atom Transfer (HAT) catalystAlkylation, Arylation, AminationHigh selectivity for the tertiary C-H bond is expected due to its lower bond dissociation energy.
Isobutyl Group (primary/secondary C-H)Directed C-H activation using the triazole as a directing groupOxidation, HalogenationThe geometry of the transition state would be critical for achieving selectivity at these less reactive positions.
Triazole Ring (C5-H, if N1 is substituted)Palladium or Rhodium catalysisArylation, AlkenylationThe regioselectivity would be influenced by the directing effect of the N-substituent and the electronic effects of the bromo and isobutyl groups.

Detailed research findings on analogous systems indicate that the choice of catalyst, ligand, and oxidant is critical for achieving the desired reactivity and selectivity. For example, palladium-catalyzed C-H arylation of 1-substituted-1,2,4-triazoles has been shown to occur selectively at the C5 position. rsc.org This suggests that if the N1 position of this compound were to be alkylated, subsequent C-H activation at the C5 position could be a viable strategy for further functionalization.

Furthermore, the development of removable or switchable directing groups has expanded the scope of C-H activation on heterocyclic cores. While the inherent directing ability of the 1,2,4-triazole ring is notable, the introduction of an external directing group could provide more precise control over the site of functionalization, potentially enabling the activation of otherwise unreactive C-H bonds on the isobutyl side chain.

The unconventional C-H activation and functionalization of this compound represents a promising avenue for the synthesis of novel derivatives with potentially enhanced biological or material properties. Future research in this area will likely focus on the development of highly selective catalytic systems that can tolerate the existing functional groups and enable precise modification of the molecule's scaffold.

Advanced Spectroscopic Investigations and Structural Elucidation Beyond Basic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the intricate structural details of 3-Bromo-5-isobutyl-1H-1,2,4-triazole in solution.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by mapping the correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the isobutyl group. For instance, the methine proton would show a correlation to the methylene protons, which in turn would correlate with the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is instrumental in assigning the specific ¹³C signals for the methylene, methine, and methyl groups of the isobutyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity between the isobutyl group and the triazole ring, for example, by observing a correlation from the methylene protons of the isobutyl group to the C5 carbon of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help in determining the preferred conformation of the isobutyl group relative to the triazole ring.

2D NMR Technique Purpose Expected Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks.Correlations between CH-CH₂ and CH₂-CH₃ protons in the isobutyl group.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Cross-peaks for each C-H bond in the isobutyl group.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Correlation between isobutyl CH₂ protons and the triazole C5 carbon.
NOESY Reveals through-space proximity of protons.Spatial relationships between the isobutyl group protons and the N-H proton of the triazole ring.

1,2,4-triazoles can exist in different tautomeric forms, and Dynamic NMR (DNMR) is a key technique for studying these equilibria. mdpi.comresearchgate.net By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, rapid exchange between tautomers may lead to averaged signals. As the temperature is lowered, the exchange can be slowed or "frozen out" on the NMR timescale, potentially allowing for the observation of distinct signals for each tautomer. This provides valuable information on the energy barriers and relative populations of the different tautomeric forms. mdpi.com

In the solid state, molecules can pack in different arrangements, known as polymorphs. Solid-state NMR (ssNMR) is a powerful method for characterizing these different crystalline forms, as the NMR signals are sensitive to the local environment of the nuclei. nih.govnih.gov By analyzing the chemical shifts and line widths in ssNMR spectra, different polymorphs of this compound can be identified and distinguished. This is crucial as different polymorphs can have different physical properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 pattern for the molecular ion peak, serving as a clear indicator of its presence.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing a fragmentation pattern that acts as a molecular fingerprint. The fragmentation of the isobutyl group is expected to be a prominent feature. By using isotopic labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H), the fragmentation pathways can be traced in detail, offering insights into the underlying reaction mechanisms.

Mass Spectrometry Technique Information Obtained Application to this compound
HRMS Exact mass and elemental formula.Confirmation of the molecular formula C₆H₁₀BrN₃.
Isotopic Pattern Presence of specific elements like Br.Characteristic M and M+2 peaks confirming the presence of one bromine atom.
MS/MS Structural information from fragmentation patterns.Elucidation of the connectivity and stability of different parts of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for N-H stretching (typically a broad band around 3100-3300 cm⁻¹), C-H stretching of the isobutyl group (around 2800-3000 cm⁻¹), and C=N and N=N stretching vibrations within the triazole ring would be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The triazole ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration is also expected to be observable.

By comparing the spectra in different states (e.g., solid vs. solution), information about intermolecular hydrogen bonding involving the N-H group of the triazole ring can be obtained.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch~3100-3300 (broad)Weak
C-H Stretch (isobutyl)~2870-2960Strong
C=N / N=N Stretch (ring)~1500-1650Strong
C-Br Stretch~500-650Strong

Correlating Vibrational Modes with Electronic Structure

The vibrational spectrum of a molecule, typically studied using Infrared (IR) and Raman spectroscopy, provides a fingerprint of its covalent bonds and functional groups. For this compound, specific vibrational modes can be correlated with its electronic structure. For instance, the stretching frequencies of the C=N and N-N bonds within the triazole ring are sensitive to the electron density distribution. Theoretical studies on other 1,2,4-triazoles have shown that substituents can alter these frequencies by inducing changes in the electronic environment of the ring. The isobutyl group, being an electron-donating group, would be expected to influence the vibrational frequencies of the triazole core. Similarly, the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, would also impact the electronic structure and, consequently, the vibrational spectrum. A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign specific vibrational modes and understand their correlation with the electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocyclic systems like 1,2,4-triazoles, these transitions are typically π → π* and n → π*. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic structure and conjugation.

While specific UV-Vis data for this compound is not available, general trends for 1,2,4-triazoles suggest that the triazole ring itself exhibits absorption in the UV region. The presence of the bromine atom and the isobutyl group as substituents would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in intensity. The extent of these changes would depend on the electronic interplay between the substituents and the triazole ring.

Table 1: Expected UV-Vis Absorption Characteristics of Substituted 1,2,4-Triazoles

Transition Type Expected Wavelength Range (nm) Notes
π → π* 200-300 Generally a high-intensity absorption. The exact λmax is influenced by the nature and position of substituents on the triazole ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, molecules of this compound would interact with each other through various non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. These interactions dictate the formation of a supramolecular assembly. The 1H-1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the other nitrogen atoms). This makes it highly likely that this compound would form extensive hydrogen bonding networks in the crystalline state. The bromine atom could also participate in halogen bonding, further influencing the crystal packing. A detailed crystallographic study would be required to map out these intricate networks and understand the forces governing the supramolecular architecture of this compound.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bonding N-H N (of another triazole ring) Formation of chains, sheets, or 3D networks, significantly influencing the crystal's physical properties.
Halogen Bonding C-Br N or other electron-rich atoms Directional interactions that can compete with or complement hydrogen bonding in directing the crystal packing.

Computational and Theoretical Studies of 3 Bromo 5 Isobutyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic properties of heterocyclic compounds like 1,2,4-triazoles. oaji.netnih.govresearchgate.net These calculations provide a detailed picture of the molecule's electronic distribution and its propensity to react.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.comyoutube.com

For 3-Bromo-5-isobutyl-1H-1,2,4-triazole, the HOMO is expected to be localized primarily on the triazole ring and the bromine atom, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the triazole ring, indicating its role as an electron-accepting center. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (ε): Describes the electron-donating capability of a molecule.

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.8 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO5.6 eV
Electronegativityχ-(EHOMO + ELUMO)/24.0 eV
Chemical Hardnessη(ELUMO - EHOMO)/22.8 eV
Chemical SoftnessS1/η0.357 eV-1
Electrophilicity Indexωχ2 / (2η)2.86 eV

Note: The values in this table are illustrative and based on typical ranges reported for similar 1,2,4-triazole (B32235) derivatives. Actual values would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential). researchgate.net

For this compound, the MEP analysis is expected to reveal negative potential regions around the nitrogen atoms of the triazole ring and the bromine atom, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atom attached to the triazole nitrogen and the hydrogens of the isobutyl group would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net

The 1H-1,2,4-triazole ring can exist in different tautomeric forms. rad-proceedings.org For this compound, the primary tautomers of interest would be the 1H, 2H, and 4H forms. Quantum chemical calculations can be used to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net

Theoretical studies on similar 1,2,4-triazole systems suggest that the 1H tautomer is generally the most stable form in the gas phase. rad-proceedings.org The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. The calculated energy barriers for tautomeric interconversion provide insights into the likelihood of these transformations occurring under different conditions.

Conformational Analysis and Potential Energy Surface Exploration

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. These interactions can include hydrogen bonding (involving the N-H of the triazole ring), halogen bonding (involving the bromine atom), and van der Waals forces. Computational studies can predict the strength and nature of these intermolecular interactions, which in turn determine the molecule's aggregation tendencies and crystal packing. The presence of both a hydrogen bond donor (N-H) and acceptors (the other nitrogen atoms), as well as a bromine atom, suggests the potential for complex intermolecular networks.

Reaction Mechanism Prediction and Transition State Characterization

A fundamental application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a chemical reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that represent the kinetic barrier to a reaction. Techniques such as Density Functional Theory (DFT) are commonly employed to model these complex processes for heterocyclic systems like 1,2,4-triazoles. scribd.com

Energetic profiles are diagrams that illustrate the energy changes throughout a reaction. For a hypothetical derivatization of this compound, such as a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom, computational methods can predict the activation energies and reaction enthalpies.

For instance, a DFT study could model the reaction pathway involving an initial reactant complex, an oxidative addition transition state (TS1), a high-energy intermediate, a reductive elimination transition state (TS2), and the final product complex. By calculating the relative energies of each species, a detailed energetic profile can be constructed. These profiles are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yields and reduce byproducts.

Table 1: Hypothetical Energetic Profile for a Derivatization Reaction Calculations are illustrative and based on typical values for similar cross-coupling reactions modeled using a DFT method like B3LYP.

Species Description Relative Energy (kcal/mol)
R Reactants (Triazole + Boronic Acid + Catalyst) 0.0
TS1 Oxidative Addition Transition State +18.5
Int Intermediate Complex +5.2
TS2 Reductive Elimination Transition State +22.1

| P | Products | -15.7 |

The solvent in which a reaction occurs can dramatically influence its rate and outcome. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are highly effective at predicting these effects. rgnpublications.comrgnpublications.com PCM treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

In the case of reactions involving this compound, which possesses a polar triazole ring, the choice of solvent is critical. A polar solvent would be expected to stabilize charged or highly polar transition states more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. Theoretical studies can quantify this effect by calculating the reaction's energetic profile in various solvents. rgnpublications.comrgnpublications.com

Table 2: Hypothetical Solvent Effect on Activation Energy Illustrative activation energies (Ea) calculated for a model reaction involving the triazole.

Solvent Dielectric Constant (ε) Calculated Activation Energy (kcal/mol)
Toluene 2.4 25.3
Tetrahydrofuran (THF) 7.5 22.8
Acetonitrile 36.6 20.1

Computational Spectroscopy for Validation of Experimental Data

Computational methods are indispensable for the structural elucidation of newly synthesized compounds. By predicting various types of spectra, theoretical calculations can provide strong evidence to confirm that the desired molecule, such as this compound, has been successfully formed. This is particularly valuable when experimental data is ambiguous or when distinguishing between similar isomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹³C and ¹H chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated.

Comparing these predicted shifts with experimental data serves as a powerful validation tool. Discrepancies between calculated and observed values can indicate an incorrect structural assignment or the presence of conformational dynamics. For this compound, GIAO calculations would provide distinct, predictable signals for the isobutyl group protons and carbons, as well as for the carbons within the triazole ring. nih.gov

Table 3: Hypothetical Comparison of Experimental and Predicted NMR Shifts Predicted shifts are illustrative and would be calculated using a method like GIAO-B3LYP/6-311+G(d,p).

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Triazole C3 - 145.2
Triazole C5 - 162.5
Isobutyl CH₂ 2.85 33.1
Isobutyl CH 2.05 27.8
Isobutyl CH₃ 0.95 22.4

| Triazole NH | 13.5 (broad) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net The resulting simulated spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the N-H and C=N stretches of the triazole ring or the C-Br stretch. Calculated frequencies are often systematically scaled to correct for anharmonicity and other model limitations. researchgate.net

Electronic spectroscopy, which measures the transitions between electronic states (e.g., UV-Visible absorption), can be simulated using Time-Dependent DFT (TD-DFT). rsc.org These calculations predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, which are useful for characterizing the chromophoric triazole core of the molecule.

Table 4: Hypothetical Predicted Vibrational Frequencies Frequencies are illustrative and would be obtained from a DFT frequency calculation.

Vibrational Mode Description Predicted Frequency (cm⁻¹)
ν(N-H) N-H stretching in the triazole ring 3150
ν(C-H) C-H stretching in the isobutyl group 2960-2870
ν(C=N) C=N stretching in the triazole ring 1640
δ(C-H) C-H bending in the isobutyl group 1465, 1370

Structure Activity Relationships Sar in Non Clinical Contexts

Correlating Structural Modifications with Catalytic Performance

While specific studies on the catalytic performance of 3-Bromo-5-isobutyl-1H-1,2,4-triazole are not extensively documented, the broader family of triazoles is recognized for its utility in catalysis. The nitrogen-rich triazole ring can act as a robust ligand for metal centers, forming stable coordination complexes that can catalyze a variety of organic transformations.

The 1,2,4-triazole (B32235) scaffold offers multiple nitrogen atoms that can serve as coordination sites for metal ions. The specific substitution pattern on the triazole ring dictates its coordination behavior. In this compound, the nitrogen atoms, along with the potential for halogen bonding from the bromine atom, can influence the geometry and stability of the resulting metal complex. The isobutyl group, being a bulky alkyl substituent, can create a specific steric environment around the metal center, which can be crucial for substrate selectivity and catalytic activity.

General principles of ligand design suggest that the electronic nature of the substituents on the triazole ring is a key determinant of the ligand's donor properties. Electron-withdrawing groups, such as the bromine atom, can decrease the electron density on the triazole ring, thereby affecting the strength of the metal-ligand bond. Conversely, electron-donating groups would enhance the ligand's ability to donate electron density to the metal center.

The optimization of a catalyst often involves a fine-tuning of its electronic and steric properties. For a hypothetical catalyst based on this compound, modifying the substituents would be a primary strategy. Replacing the isobutyl group with other alkyl chains of varying lengths and branching could systematically alter the steric hindrance around the catalytic site. Similarly, substituting the bromine atom with other halogens or with electron-donating or -withdrawing groups would modulate the electronic environment of the metal center. This systematic modification allows for the development of catalysts with tailored reactivity and selectivity for specific chemical reactions.

Substituent at C3 Substituent at C5 Expected Electronic Effect Expected Steric Effect
BromoIsobutylElectron-withdrawingModerate
ChloroIsobutylElectron-withdrawingModerate
IodoIsobutylLess electron-withdrawing than BromoModerate
MethylIsobutylElectron-donatingLow
PhenylIsobutylElectron-withdrawing (inductive), can be donating (resonance)High
Bromotert-ButylElectron-withdrawingHigh
BromoMethylElectron-withdrawingLow

SAR in Material Science Applications

The properties of this compound also lend themselves to applications in material science, where the structure of a molecule directly influences the macroscopic properties of the resulting material.

Triazole-containing monomers can be incorporated into polymer chains, imparting unique properties to the resulting materials. The bromine atom in this compound can serve as a functional handle for polymerization reactions, such as cross-coupling reactions, to form conjugated polymers. The isobutyl group can influence the solubility and processing characteristics of the polymer. The nature and position of substituents on the triazole ring would affect the reactivity of the monomer and the thermal and mechanical stability of the final polymer.

The 1,2,4-triazole ring is an aromatic heterocycle, and its incorporation into larger conjugated systems can lead to materials with interesting optical and electronic properties. The bromine and isobutyl substituents on this compound will influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). These energy levels are critical in determining the material's absorption and emission spectra, as well as its charge transport capabilities, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Substituent Influence on Optical/Electronic Properties
Bromine Can facilitate intersystem crossing, potentially leading to phosphorescence. Affects HOMO/LUMO energy levels through its electron-withdrawing nature.
Isobutyl Primarily affects solubility and film-forming properties. Can have a minor electronic effect through hyperconjugation.
Aromatic Substituents Can extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra.
Electron-Donating Groups Tend to raise the HOMO energy level.
Electron-Withdrawing Groups Tend to lower the LUMO energy level.

SAR in Agrochemical Design and Mechanistic Studies (Excluding Efficacy/Dosage)

The triazole scaffold is a well-established pharmacophore in the design of agrochemicals, particularly fungicides. The structure-activity relationships in this context are crucial for understanding the molecular interactions with biological targets.

Research on related 1,2,4-triazole derivatives has shown that the nature of the substituents at various positions on the triazole ring significantly impacts their biological activity. For instance, studies on 1,2,4-triazole-3(5)-thiol derivatives have demonstrated that the type of substituent influences their antimicrobial properties. In one study, the antibacterial and antifungal activity of 1-(phenyl)-3-(2H- sigmaaldrich.combldpharm.comsigmaaldrich.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives was found to vary with the substituent on the phenyl ring, with the order of activity being 4-H > 4-Cl > 4-Br. mdpi.comresearchgate.net This highlights the sensitivity of the biological activity to subtle changes in the molecular structure.

In the case of this compound, the bromine atom could potentially engage in halogen bonding with amino acid residues in a target protein, while the isobutyl group could fit into a hydrophobic pocket. Mechanistic studies would involve synthesizing analogs with modifications at the C3 and C5 positions to probe these interactions. By systematically altering the size, shape, and electronic nature of these substituents, researchers can map the binding site requirements of the target enzyme or receptor, leading to the rational design of more potent and selective agrochemicals.

Understanding Interactions with Target Enzymes or Pathways in Plants/Pests

No specific research was found detailing the interactions of this compound with target enzymes or pathways in either plants or pests. While the broader class of 1,2,4-triazoles is known to exhibit a wide range of biological activities, including fungicidal and herbicidal properties, data pinpointing the specific molecular targets of this particular compound are absent from the reviewed literature.

Design Principles for Selective Action

The lack of studies on the biological activity of this compound means there is no available information regarding the design principles that would confer its selective action on specific organisms or biological targets.

SAR for In Vitro Biological Interactions (Focus on Target Binding and Mechanism, No Clinical Data)

Enzyme Inhibition Mechanism (e.g., serine protease inhibition)

There are no published studies that investigate the enzyme inhibition mechanisms of this compound. Consequently, details on its potential to inhibit enzymes such as serine proteases or any other class of enzymes are not available.

Receptor Binding Studies (in silico and in vitro)

No in silico or in vitro receptor binding studies for this compound have been reported in the scientific literature. Such studies are crucial for understanding the compound's potential mode of action and its affinity for various biological receptors.

Modulating Molecular Interactions for Specific Biological Pathways

Without foundational data on its biological targets and interactions, it is not possible to describe how the molecular structure of this compound could be modulated to affect specific biological pathways.

Applications in Advanced Materials and Chemical Technologies Excluding Clinical/dosage

Coordination Chemistry and Supramolecular Assemblies

The field of coordination chemistry explores the formation of compounds through the coordination of ligands to a central metal atom. The 1,2,4-triazole (B32235) moiety is a well-established ligand in this context, capable of forming a diverse array of supramolecular structures.

Use as a Bridging or Chelating Ligand in Metal Complexes

Extensive searches of scientific literature and chemical databases did not yield specific research demonstrating the use of 3-Bromo-5-isobutyl-1H-1,2,4-triazole as a bridging or chelating ligand in metal complexes.

In principle, 1,2,4-triazole derivatives can act as monodentate or bidentate ligands. As a bridging ligand, it can connect two or more metal centers, typically using the N1 and N2 or N1 and N4 positions of the triazole ring, to form polynuclear complexes or coordination polymers. As a chelating ligand, it would bind to a single metal center through two or more donor atoms. The specific coordination behavior of this compound would be influenced by the steric hindrance of the isobutyl group and the electronic effects of the bromo substituent.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available research data detailing the integration of this compound into Metal-Organic Frameworks (MOFs) or coordination polymers.

Design of Spin-Crossover Compounds

No published studies were found on the design or investigation of spin-crossover (SCO) compounds involving this compound.

Spin-crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. mdpi.com Iron(II) complexes with 1,2,4-triazole-based ligands are a prominent class of SCO compounds. mdpi.comknu.ua The electronic and steric properties of the ligand play a crucial role in determining the ligand field strength around the metal ion, which in turn governs whether SCO behavior is observed and at what temperature. The specific substituents on the triazole ring, like the bromo and isobutyl groups, would be critical in tuning these properties. nih.gov

Functional Materials Development

The incorporation of specific chemical moieties into larger material structures can impart or enhance desired properties.

Application in Sensor Technologies

There is no specific information available regarding the application of this compound in sensor technologies.

Chemosensors are molecules designed to detect the presence of specific analytes through a measurable signal, such as a change in color or fluorescence. nanobioletters.com Triazole derivatives have been utilized as components of chemosensors due to their ability to bind to various ions and small molecules. nanobioletters.comresearchgate.net The design of such a sensor would typically involve integrating the triazole recognition unit with a signaling component. The selectivity and sensitivity of the sensor would be dependent on the specific binding interactions facilitated by the triazole ring and its substituents.

Data Tables

Due to the absence of specific research data for this compound in the specified applications, the following tables are presented as illustrative examples of how such data would be formatted if it were available.

Table 1: Hypothetical Coordination Complexes of this compound This table is for illustrative purposes only, as no specific complexes have been reported in the literature.

Metal Ion Formula Coordination Mode Key Finding
Cu(II) [Cu(C₆H₁₀BrN₃)₄]Cl₂ Monodentate N/A
Fe(II) Fe(C₆H₁₀BrN₃)₃₂ Bridging (N1,N2) N/A

Table 2: Illustrative Properties of a Hypothetical MOF Incorporating this compound This table is for illustrative purposes only, as no such MOF has been synthesized and characterized.

MOF Name Metal Cluster Pore Size (Å) Surface Area (m²/g) Potential Application
Hypothetical-MOF-1 Zn₄O 8.5 1200 Gas Sorption

Role in Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials

The development of advanced optoelectronic materials is a rapidly evolving field, with organic light-emitting diodes (OLEDs) being a key area of focus. Derivatives of 4H-1,2,4-triazole have emerged as promising candidates for use in these devices due to their inherent emission properties. mdpi.com The high nitrogen content of the triazole ring contributes to the electronic characteristics required for efficient light emission. mdpi.com

Researchers have synthesized and investigated various 4H-1,2,4-triazole derivatives, demonstrating their potential as luminophores. mdpi.com These compounds often feature a donor-acceptor structure connected through a π-conjugated system, a design principle that is crucial for tuning the optoelectronic properties of organic materials. mdpi.com The synthesis of these materials can be achieved through methods such as the Suzuki cross-coupling reaction, which allows for the creation of extended π-conjugated systems with a triazole core. mdpi.com The use of environmentally friendly synthesis methods, including the application of ultrasound or microwaves, has been shown to accelerate these reactions, leading to high quantum yields of fluorescence. mdpi.com

Catalysis and Organocatalysis

The field of catalysis has been significantly impacted by the development of ligands and organocatalysts derived from heterocyclic compounds. The 1,2,4-triazole framework has proven to be a versatile platform for the design of both ligands for transition metal catalysis and as an organocatalyst itself.

1,2,4-Triazole derivatives have been successfully employed as ligands in transition metal catalysis. Their ability to coordinate with metal centers through their nitrogen atoms makes them effective in a variety of catalytic transformations. For instance, chiral bis-1,2,4-triazolium salts have been synthesized and utilized as ligands in rhodium(I)-catalyzed asymmetric hydrogenation reactions. rsc.org These chiral biscarbene ligands have shown promise in achieving enantioselectivity in key chemical transformations. rsc.org

Furthermore, the synthesis of bis(terdentate) ligands incorporating the 1,2,4-triazole unit has been reported. nih.gov These ligands can form dinuclear complexes with transition metals such as cobalt, manganese, iron, nickel, and zinc. nih.gov The resulting complexes exhibit interesting magnetic properties, with weak antiferromagnetic coupling observed between the metal centers. nih.gov The coordination of 1,2,4-triazolato ligands to early transition metals like titanium and niobium has also been investigated, revealing different coordination modes (η¹ and η²) depending on the specific complex. acs.org

The presence of a bromine atom and an isobutyl group in this compound could influence its coordination behavior and the catalytic activity of its metal complexes. The electronic and steric effects of these substituents could be leveraged to modulate the performance of catalysts in various reactions.

In addition to their role as ligands, 1,2,4-triazole derivatives can also function as organocatalysts. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst for the aminolysis and transesterification of esters. nih.gov This catalytic activity is attributed to the anionic nature of the deprotonated triazole, which enhances its nucleophilicity. nih.gov The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for the generation of the active triazole anion. nih.gov

The catalytic potential of 1,2,4-triazoles extends to asymmetric synthesis. Chiral phosphoric acids have been used to catalyze the atroposelective cyclodehydration of N-aryl hydrazides to form atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov This demonstrates the utility of organocatalysis in accessing chiral molecules containing the 1,2,4-triazole scaffold. nih.gov

Agrochemical and Environmental Applications

The 1,2,4-triazole ring is a key structural motif in a wide range of agrochemicals and has also been explored for its utility in environmental applications such as corrosion inhibition.

1,2,4-Triazole derivatives are well-established as potent fungicides, insecticides, and herbicides. rjptonline.org Their mode of action often involves the inhibition of specific enzymes in the target organisms. For example, many triazole fungicides inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis. nih.govnih.gov

The design of novel 1,2,4-triazole-based pesticides and herbicides is an active area of research. By modifying the substituents on the triazole ring, chemists can fine-tune the biological activity and spectrum of these compounds. For instance, the introduction of a pyrazole (B372694) moiety to 1,2,4-triazole derivatives has been shown to yield compounds with herbicidal activity. researchgate.net Similarly, thioether-containing 1,2,4-triazole Schiff bases have been designed as transketolase inhibitors, a potential target for the development of new herbicides. acs.org The synthesis of 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety has also led to compounds with significant fungicidal activity. nih.gov

The structure of this compound, with its bromo and isobutyl groups, provides a template that could be further elaborated to design new agrochemicals with potentially improved properties.

The ability of 1,2,4-triazole derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors. mdpi.comscispace.com These compounds can adsorb onto the metal surface through the nitrogen atoms of the triazole ring, creating a barrier that prevents contact with the corrosive environment. ktu.lt The adsorption can occur through both physisorption and chemisorption mechanisms. ktu.ltsdit.ac.in

Studies have demonstrated the efficacy of 1,2,4-triazoles and their derivatives in protecting various metals, including carbon steel and aluminum brass, in acidic and neutral media. mdpi.comktu.ltsdit.ac.innih.gov For example, 3-substituted 1,2,4-triazoles have been shown to form a polymolecular protective layer on steel in sulfuric acid solution. mdpi.com The inhibition efficiency of these compounds is dependent on their concentration and the specific corrosive environment.

The following table summarizes the corrosion inhibition efficiencies of some 1,2,4-triazole derivatives on different metals.

CompoundMetalCorrosive MediumInhibition Efficiency (%)
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl>90
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl>90
4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)Carbon Steel1M HCl~95
1,2,4-triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4
3-amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1

The presence of the bromo and isobutyl groups on the this compound molecule could enhance its adsorption on metal surfaces, making it a potentially effective corrosion inhibitor.

An exploration of forward-thinking synthetic strategies and applications for this compound reveals significant potential in sustainable chemistry, novel reactivity, and advanced analytical integration. While direct research on this specific compound is emerging, progress with analogous 1,2,4-triazole structures provides a roadmap for future investigations.

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